Stereostructural Differentiation of Met-His vs. His-Met by Solid-State IR-LD Spectroscopy
Met-His exhibits a distinct stereo-structure compared to its reverse sequence isomer His-Met, as determined by solid-state linear-dichroic infrared (IR-LD) spectroscopy and ab initio calculations. The structural parameters, including torsion angles, differ significantly between the two dipeptides, leading to unique IR characteristic band assignments [1].
| Evidence Dimension | Solid-state conformation and IR-spectral assignment |
|---|---|
| Target Compound Data | Unique IR-LD spectral pattern and predicted torsion angles |
| Comparator Or Baseline | His-Met: Distinct IR-LD spectral pattern and predicted torsion angles |
| Quantified Difference | Qualitative difference in predicted stereo-structure and IR-spectral assignments, as detailed in Table 1 and spectral figures. |
| Conditions | Solid-state IR-LD spectroscopy using nematic liquid crystal suspension; ab initio calculations at HF/6-31G** level. |
Why This Matters
This confirms that Met-His and His-Met are not interchangeable in metal coordination studies, as their differing 3D structures dictate specific ligand geometries and interaction sites.
- [1] Koleva, B. B., et al. (2005). Stereo-structural and IR-spectral characterization of histidine containing dipeptides by means of solid-state IR-LD spectroscopy and ab initio calculations. Journal of Molecular Structure, 751(1-3), 39-47. View Source
